molecular formula C14H17NO5 B3966647 (2-Methoxy-2-oxoethyl) 5-amino-5-oxo-3-phenylpentanoate

(2-Methoxy-2-oxoethyl) 5-amino-5-oxo-3-phenylpentanoate

Cat. No.: B3966647
M. Wt: 279.29 g/mol
InChI Key: FEDMOWXXISZDCB-UHFFFAOYSA-N
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Description

(2-Methoxy-2-oxoethyl) 5-amino-5-oxo-3-phenylpentanoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including methoxy, oxo, amino, and phenyl groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

(2-methoxy-2-oxoethyl) 5-amino-5-oxo-3-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-14(18)9-20-13(17)8-11(7-12(15)16)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDMOWXXISZDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC(=O)CC(CC(=O)N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-2-oxoethyl) 5-amino-5-oxo-3-phenylpentanoate typically involves multi-step organic reactions. One common method includes the esterification of 5-amino-5-oxo-3-phenylpentanoic acid with 2-methoxy-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of (2-Methoxy-2-oxoethyl) 5-amino-5-oxo-3-phenylpentanoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-2-oxoethyl) 5-amino-5-oxo-3-phenylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

(2-Methoxy-2-oxoethyl) 5-amino-5-oxo-3-phenylpentanoate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Methoxy-2-oxoethyl) 5-amino-5-oxo-3-phenylpentanoate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic pathways. The presence of multiple functional groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share the amino group and are used in organic synthesis and medicinal chemistry.

    2,3-Dimethoxybenzamides: Similar in structure due to the presence of methoxy groups, these compounds have applications in antioxidant and antibacterial research.

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methoxy-2-oxoethyl) 5-amino-5-oxo-3-phenylpentanoate
Reactant of Route 2
Reactant of Route 2
(2-Methoxy-2-oxoethyl) 5-amino-5-oxo-3-phenylpentanoate

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